methyl 4-{(E)-[2-({4-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate
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Overview
Description
METHYL 4-[(E)-({[4-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE is a complex organic compound characterized by its unique structure, which includes a benzoate ester and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The sulfonamide group can be introduced through a reaction with benzylamine and methanesulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-({[4-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH) at low temperatures.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Nitrobenzoates or other substituted benzoates.
Scientific Research Applications
METHYL 4-[(E)-({[4-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which METHYL 4-[(E)-({[4-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules, potentially disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another benzoate ester with a propyl group, used in similar applications.
Uniqueness
METHYL 4-[(E)-({[4-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE is unique due to its combination of a benzoate ester and a sulfonamide group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler benzoate esters .
Properties
Molecular Formula |
C24H23N3O5S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-[benzyl(methylsulfonyl)amino]benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H23N3O5S/c1-32-24(29)21-10-8-18(9-11-21)16-25-26-23(28)20-12-14-22(15-13-20)27(33(2,30)31)17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3,(H,26,28)/b25-16+ |
InChI Key |
XZYVEGAPYMDIBG-PCLIKHOPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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